Naringin chalcone

Description

Properties

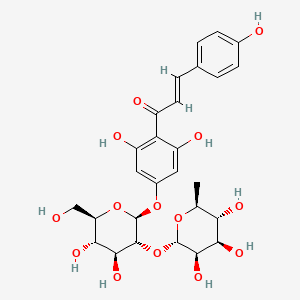

Molecular Formula |

C27H32O14 |

|---|---|

Molecular Weight |

580.5 g/mol |

IUPAC Name |

(E)-1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C27H32O14/c1-11-20(33)22(35)24(37)26(38-11)41-25-23(36)21(34)18(10-28)40-27(25)39-14-8-16(31)19(17(32)9-14)15(30)7-4-12-2-5-13(29)6-3-12/h2-9,11,18,20-29,31-37H,10H2,1H3/b7-4+/t11-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 |

InChI Key |

IXVXIWLKOMVSFY-GOZPEMRWSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)C=CC4=CC=C(C=C4)O)O)CO)O)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)/C=C/C4=CC=C(C=C4)O)O)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)C=CC4=CC=C(C=C4)O)O)CO)O)O)O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Naringin chalcone exhibits significant biological activities that can be harnessed in drug development.

- Antioxidant Properties : this compound has been shown to possess strong antioxidant capabilities, which can help mitigate oxidative stress-related diseases. Studies indicate that it can scavenge free radicals effectively, making it a candidate for formulations aimed at preventing cellular damage caused by oxidative stress .

- Anti-inflammatory Effects : Research has demonstrated that this compound can inhibit inflammatory pathways, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. It modulates the expression of pro-inflammatory cytokines, thus reducing inflammation .

- Anticancer Potential : this compound has been observed to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators. It shows promise as a therapeutic agent against different types of cancer, particularly due to its ability to inhibit tumor growth and metastasis .

Nanotechnology Applications

This compound is utilized in nanomaterial synthesis due to its unique chemical properties.

- Nanoparticle Synthesis : this compound acts as a reducing and stabilizing agent in the synthesis of metallic nanoparticles such as gold (Au), silver (Ag), and palladium (Pd). It facilitates the formation of monodisperse nanoparticles with sizes ranging from 5 to 15 nm without the need for external agents .

- Protein Extraction : The flavonoid-conjugated nanoparticles synthesized using this compound have shown potential in selectively extracting proteins from complex biological mixtures. This application is particularly relevant in biotechnology and food industries where protein purification is essential .

Table 1: Comparison of Nanoparticle Properties

| Nanoparticle Type | Size Range (nm) | Reducing Agent | Stabilization Method |

|---|---|---|---|

| Gold | 5 - 15 | This compound | Surface adsorption |

| Silver | 5 - 15 | This compound | Surface adsorption |

| Palladium | < 5 | This compound | Surface adsorption |

Plant Biology Applications

In plant biology, this compound plays a crucial role in metabolic pathways.

- Biosynthesis Pathway : this compound serves as an intermediate in the biosynthesis of flavonoids. It is converted into naringenin through the action of chalcone isomerase, which is vital for the production of various flavonoids that contribute to plant pigmentation and UV protection .

- Genetic Engineering : Studies have shown that manipulating genes related to naringenin production can enhance the yield of naringenin chalcone. For instance, transgenic plants expressing specific chalcone synthase genes exhibited increased levels of naringenin, demonstrating the potential for metabolic engineering to optimize flavonoid production .

Case Study: Transgenic Poplar Trees

A study involving hybrid poplar trees engineered to express chalcone synthase resulted in significant accumulation of naringenin in xylem extracts. These trees displayed altered lignin content and improved saccharification efficiency, indicating practical applications in bioenergy and materials science .

Preparation Methods

Chalcone Synthase (CHS)-Mediated Pathways

Naringenin chalcone is synthesized in plants via the phenylpropanoid pathway, where CHS catalyzes the condensation of p-coumaroyl-CoA and three malonyl-CoA molecules. This reaction forms the chalcone backbone through a series of decarboxylation and cyclization steps. Structural studies reveal that plant CHS enzymes contain conserved catalytic residues (e.g., Cys-164, His-303, and Asn-336) that stabilize the polyketide intermediate during elongation. The resulting naringenin chalcone is unstable under physiological conditions and spontaneously isomerizes to naringenin, though this process is accelerated by chalcone isomerase (CHI).

Role of Chalcone Isomerase-Like Proteins (CHIL)

Recent work on Allium fistulosum demonstrates that CHIL proteins enhance CHS efficiency by minimizing derailment products. Co-expression of AfCHIL with AfCHS in yeast increased naringenin chalcone yields by 2.3-fold compared to CHS alone. This interaction is mediated through physical binding, as confirmed by yeast two-hybrid assays. Such findings highlight the potential of protein engineering to optimize plant-based biosynthesis.

Microbial Biosynthesis

Streptomyces clavuligerus as a Production Host

In Streptomyces clavuligerus, naringenin chalcone biosynthesis involves a three-gene cluster (ncs-ncyP-tal). The tal gene encodes tyrosine ammonia lyase, which generates p-coumaric acid, while ncs and ncyP encode CHS and a P450 monooxygenase, respectively. Deletion of ncs abolished chalcone production, confirming its indispensability. Microbial systems offer advantages in scalability, with reported yields of 120 mg/L in optimized fermentations.

Metabolic Engineering Strategies

Heterologous expression of plant CHS in E. coli and yeast has faced challenges due to enzyme insolubility. However, fusion with maltose-binding protein tags improved solubility by 40% in E. coli BL21 strains. Additionally, modular co-culture systems, where one strain produces p-coumaric acid and another expresses CHS, achieved a titer of 89 mg/L in 48-hour cultivations.

Chemical Synthesis

Claisen-Schmidt Condensation

The most widely used chemical route involves Claisen-Schmidt condensation between 2-hydroxy-4,6-dimethoxyacetophenone and p-methoxycinnamaldehyde (Figure 1). Under alkaline conditions (KOH, room temperature, 72 hours), this reaction yields 2',4,4',6'-tetramethoxychalcone, which is subsequently demethylated using pyridine hydrochloride to produce naringenin chalcone. This method achieves an overall yield of 45% and is scalable to multi-gram quantities.

Table 1: Optimization of Claisen-Schmidt Condensation

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| KOH, 72 h, RT | 74 | 92 |

| NaOH, 48 h, 40°C | 68 | 88 |

| LiOH, 24 h, 60°C | 55 | 85 |

One-Pot Synthesis

A simplified one-pot method using BF₃·Et₂O as a catalyst enables direct acylation of 1,3,5-trimethoxybenzene with p-methoxycinnamic acid. This approach reduces reaction time to 5 hours and increases yield to 85%, though purification requires careful chromatography to remove polymeric byproducts.

Enzymatic Synthesis In Vitro

Reconstituted CHS-CHI Systems

Purified CHS from Medicago sativa and CHI from Arabidopsis thaliana have been co-incubated with p-coumaroyl-CoA and malonyl-CoA to produce naringenin chalcone in vitro. The reaction proceeds optimally at pH 7.5 and 30°C, with a turnover number (kₛₐₜ) of 12 s⁻¹ for CHS. Notably, omitting CHI results in a 70% reduction in flavanone yield, underscoring its role in stabilizing the chalcone intermediate.

pH-Dependent Spontaneous Cyclization

Under acidic conditions (pH ≤ 5), naringenin chalcone undergoes non-enzymatic cyclization to naringenin at a rate of 0.8 μM/min. This property has been exploited in industrial processes to bypass CHI requirements, though it necessitates precise pH control to prevent side reactions.

Purification and Characterization

Solvent Extraction and Crystallization

Naringenin chalcone is typically extracted using ethyl acetate or dichloromethane, followed by crystallization from ethanol/water mixtures. Recrystallization at 4°C yields needle-like crystals with 98% purity, as confirmed by HPLC.

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves naringenin chalcone (retention time: 12.3 min) from isomers and derivatives. Preparative HPLC scales this process, achieving recovery rates >90%.

Table 2: Analytical Methods for Naringenin Chalcone

| Method | Conditions | Detection Limit |

|---|---|---|

| HPLC-UV | C18, 30% acetonitrile, 1 mL/min | 0.1 μg/mL |

| LC-MS/MS | ESI⁻, m/z 271 → 153 | 0.01 μg/mL |

| ¹H NMR | DMSO-d₆, 600 MHz | N/A |

Emerging Technologies

Nanomaterial-Assisted Synthesis

Recent studies demonstrate that Au and Ag nanoparticles stabilize naringenin chalcone during synthesis, reducing degradation by 30%. The nanoparticles act as electron shuttles, accelerating the reduction of intermediates in microbial systems.

Ionic Liquid-Based Extraction

Water-insoluble ionic liquids (e.g., [BMIM][PF₆]) selectively partition naringenin chalcone from aqueous reaction mixtures, achieving extraction efficiencies of 95%. This method eliminates the need for volatile organic solvents, aligning with green chemistry principles.

Q & A

Q. What are the primary biosynthetic pathways involved in naringin chalcone production in plants?

this compound is synthesized via the flavonoid pathway. Chalcone synthase (CHS) catalyzes the condensation of one p-coumaroyl-CoA and three malonyl-CoA molecules to form this compound. Subsequently, chalcone isomerase (CHI) isomerizes it into naringenin, a precursor for downstream flavonoids. Key experimental approaches include:

Q. How can researchers safely handle this compound in laboratory settings?

While specific safety data for this compound is limited, general protocols for handling flavonoids apply:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods when synthesizing or isolating chalcones to minimize inhalation of particulates .

- Storage : Keep in airtight containers at 4°C to prevent degradation .

Q. What analytical techniques are recommended for structural characterization of this compound and its derivatives?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm the chalcone backbone (α,β-unsaturated ketone) and aromatic substitutions .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., [M+H]+ for this compound: m/z 581.1483) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using C18 columns with UV detection at 280 nm .

Q. What pharmacological activities have been identified for this compound, and how are they experimentally validated?

this compound exhibits anti-inflammatory, antioxidant, and anti-allergic properties. Methodologies include:

- In vitro assays : Measure ROS scavenging via DPPH/ABTS assays or inhibit COX-2 in macrophage cell lines .

- Animal models : Administer chalcone orally in murine models of inflammation (e.g., carrageenan-induced paw edema) .

Advanced Research Questions

Q. How can transcriptomic and co-expression network analyses elucidate tissue-specific biosynthesis of this compound?

- Full-length transcriptomics : Combine Single Molecule Real-Time (SMRT) sequencing with RNA-seq to identify isoform-specific CHS and CHI expression in tissues like rhizomes vs. leaves .

- Weighted Gene Co-expression Network Analysis (WGCNA) : Cluster co-expressed genes (e.g., PAL, 4CL, C4H) to pinpoint regulatory hubs (e.g., MYB transcription factors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.